molecular formula C14H18O B1336113 Foeniculin, (E)- CAS No. 78259-41-3

Foeniculin, (E)-

Cat. No.: B1336113
CAS No.: 78259-41-3
M. Wt: 202.29 g/mol
InChI Key: JGELFJUQMIUNOO-SNAWJCMRSA-N
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Description

Foeniculin, (E)- is a chemical compound that belongs to the class of cyclohexanone derivatives. It is one of the compounds isolated from the endophytic fungus Diaporthe foeniculina.

Preparation Methods

Foeniculin, (E)- can be synthesized through chemical investigation of the endophytic fungus Diaporthe foeniculina. The isolation process involves extracting the compound from the fungal culture, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Foeniculin, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Foeniculin, (E)- can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Foeniculin, (E)- has diverse applications in scientific research. It is used in the study of natural products chemistry, particularly in the investigation of endophytic fungi and their metabolites. In biology, Foeniculin, (E)- is studied for its potential antimicrobial and antioxidant properties. In medicine, it is explored for its potential therapeutic effects, including its role in drug development. Additionally, Foeniculin, (E)- is used in the food industry as a flavoring agent due to its presence in essential oils .

Mechanism of Action

The mechanism of action of Foeniculin, (E)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant properties of Foeniculin, (E)- are linked to its capacity to scavenge free radicals and reduce oxidative stress in biological systems .

Comparison with Similar Compounds

Foeniculin, (E)- can be compared with other cyclohexanone derivatives and phenolic acid derivatives. Similar compounds include Foeniculin A, Foeniculin B, and Foeniculin C, which share similar chemical structures but differ in their specific functional groups and biological activities. The uniqueness of Foeniculin, (E)- lies in its specific configuration and the distinct biological properties it exhibits .

Properties

IUPAC Name

1-(3-methylbut-2-enoxy)-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-4-5-13-6-8-14(9-7-13)15-11-10-12(2)3/h4-10H,11H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGELFJUQMIUNOO-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228921
Record name Foeniculin, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78259-41-3
Record name Foeniculin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78259-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Foeniculin, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078259413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foeniculin, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOENICULIN, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO3391G00A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the chemical composition of the Clausena anisata leaf oils studied in the research?

A1: The research highlights the identification of a new chemovariety of Clausena anisata based on its leaf oil composition []. While most samples analyzed were dominated by (E)-foeniculin as the major constituent (>78%), some displayed (E)-anethole as the primary compound []. This variation in chemical profiles suggests the existence of different chemotypes within this plant species. Additionally, the study marks the first report of (Z)-foeniculin as a natural product, found in smaller quantities (0.2-1.4%) in the leaf oils [].

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